molecular formula C24H27N5O4S B3303878 N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921504-38-3

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3303878
CAS No.: 921504-38-3
M. Wt: 481.6 g/mol
InChI Key: ODNKQVSTBJZWIZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamidophenyl group, a hydroxymethyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the acetamidophenyl group: This can be achieved through the acetylation of 4-aminophenol.

    Synthesis of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This can be done via hydroxymethylation reactions.

    Coupling reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • **N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}propionamide

Uniqueness

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups and structural features

Biological Activity

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes an acetamide group, an imidazole ring, and a sulfanyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H25N5O4S
  • Molecular Weight : 419.5 g/mol
  • Purity : Typically around 95% for research applications.

Research indicates that compounds with imidazole and acetamide functionalities often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfanyl group may enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

A study investigated the anticancer potential of related imidazole derivatives, highlighting their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share similar pathways due to structural similarities with known active derivatives .

Antimicrobial Properties

Compounds containing imidazole rings are frequently evaluated for antimicrobial activity. Preliminary studies suggest that N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide may exhibit significant antibacterial effects against a range of pathogens, including resistant strains .

Study 1: Anticancer Activity

In a recent study, derivatives similar to N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide were tested against various cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis
Compound BHeLa (Cervical)15Cell Cycle Arrest
N-(4-acetamidophenyl)-2-{...}A549 (Lung)12Apoptosis

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its efficacy and mechanism of action.

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of related compounds against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results demonstrated that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-16-3-5-18(6-4-16)11-25-22(32)13-29-21(14-30)12-26-24(29)34-15-23(33)28-20-9-7-19(8-10-20)27-17(2)31/h3-10,12,30H,11,13-15H2,1-2H3,(H,25,32)(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNKQVSTBJZWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

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